

N-Phenylisonicotinamide: A Comparative Guide to its Experimental Cross-Validation

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Compound of Interest

Compound Name: *N*-Phenylisonicotinamide

Cat. No.: B188823

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for **N-Phenylisonicotinamide** and its derivatives across key biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The performance of these compounds is benchmarked against established drugs in each category, supported by detailed experimental protocols and visual representations of relevant signaling pathways to facilitate a thorough understanding of their potential therapeutic applications.

Comparative Performance Data

The following tables summarize the quantitative experimental data for **N-Phenylisonicotinamide** derivatives and their respective comparative drugs. This allows for a direct assessment of their potency and efficacy.

Table 1: Anti-Inflammatory Activity

Compound	Assay	Target	IC50 (µg/mL)	Comparative Drug	IC50 (µg/mL)
N-(3-Aminophenyl) isonicotinamide	ROS Inhibition	Not Specified	1.42 ± 0.1[1]	Ibuprofen	11.2 ± 1.9[1]
N-(4-Aminophenyl) isonicotinamide	ROS Inhibition	Not Specified	8.6 ± 0.5[1]	Ibuprofen	11.2 ± 1.9[1]

Table 2: Anticancer Activity

Compound	Cell Line	IC50 (µM)	Comparative Drug	IC50 (µM)
Nicotinamide Derivative 4d	NCI-H460 (Lung Cancer)	4.07 ± 1.30[2]	5-Fluorouracil	-
Nicotinamide Derivative 4g	NCI-H460 (Lung Cancer)	-	5-Fluorouracil	-
Nicotinamide Derivative 4h	NCI-H460 (Lung Cancer)	-	5-Fluorouracil	-
Nicotinamide Derivative 4i	NCI-H460 (Lung Cancer)	-	5-Fluorouracil	-
Cinnamamide Derivative 16c	SKOV-3 (Ovarian Cancer)	< 10 µg/mL[3][4]	Doxorubicin	Not directly compared
Cinnamamide Derivative 16d	HeLa (Cervical Cancer)	< 10 µg/mL[3][4]	Doxorubicin	Not directly compared

Note: Direct comparative IC50 values for **N-Phenylisonicotinamide** against Doxorubicin were not available in the searched literature. The data presented is for related derivatives.

Table 3: Antimicrobial Activity

Compound	Bacterial Strain	MIC (mM)	Comparative Drug	MIC (µg/mL)
Nicotinamide Derivative NC 3	P. aeruginosa	0.016[5]	Ciprofloxacin	Not directly compared
Nicotinamide Derivative NC 3	K. pneumoniae	0.016[5]	Ciprofloxacin	Not directly compared
Nicotinamide Derivative NC 5	Gram-positive bacteria	0.03[5]	Ciprofloxacin	Not directly compared

Note: Direct comparative MIC values for **N-Phenylisonicotinamide** against Ciprofloxacin were not available in the searched literature. The data presented is for related derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Anti-Inflammatory Assay (ROS Inhibition)

This protocol is based on the measurement of reactive oxygen species (ROS) production from phagocytes.

Methodology:

- Cell Preparation: Whole blood is used as a source of phagocytes.
- Assay Setup:
 - In a 96-well white plate, add 25 µL of diluted whole blood.
 - Add 25 µL of the test compound (**N-Phenylisonicotinamide** derivative or Ibuprofen) at various concentrations. Control wells should contain the vehicle (e.g., DMSO).
 - Incubate the plate at 37°C for 15 minutes in a luminometer.
- Chemiluminescence Measurement:

- To each well, add 25 μ L of serum-opsonized zymosan and 25 μ L of luminol solution.
- Measure the chemiluminescence for 50 minutes.
- Data Analysis:
 - The IC₅₀ values are calculated from the dose-response curves.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

- Cell Seeding:
 - Seed cancer cells (e.g., NCI-H460, A549) in a 96-well plate at a density of 5×10^3 cells/well.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Treat the cells with various concentrations of the test compounds (**N-Phenylisonicotinamide** derivatives or Doxorubicin) for 48 hours.
- MTT Incubation:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability and determine the IC50 values.[\[2\]](#)

In Vitro Antimicrobial Assay (Broth Microdilution)

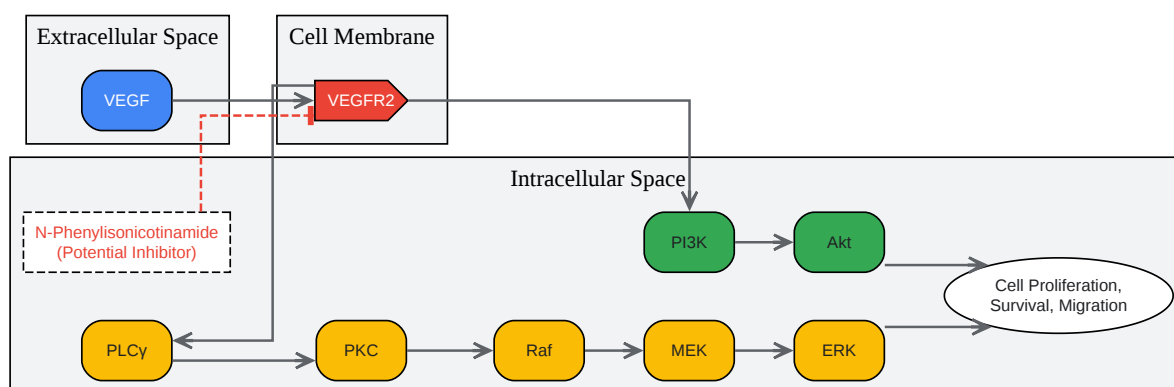
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

- Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., *P. aeruginosa*, *S. aureus*) equivalent to a 0.5 McFarland standard.
- Serial Dilution:
 - Perform serial two-fold dilutions of the test compounds (**N-Phenylisonicotinamide** derivatives or Ciprofloxacin) in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
- Inoculation:
 - Inoculate each well with the bacterial suspension.
- Incubation:
 - Incubate the plates at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

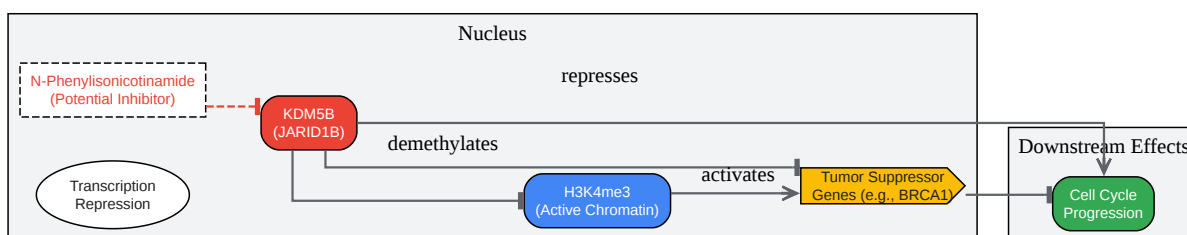
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by **N-Phenylisonicotinamide** and a general experimental workflow.



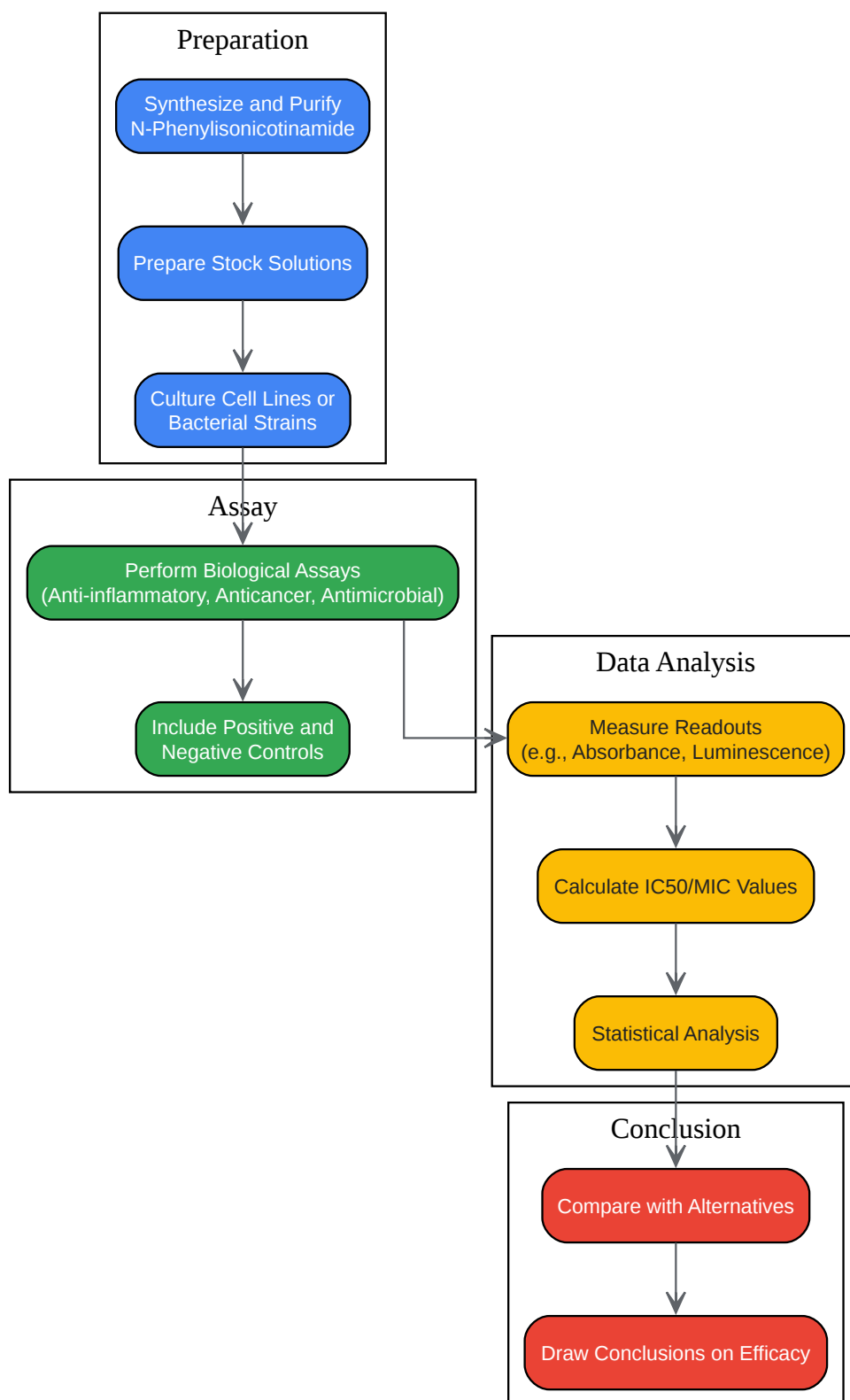
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Caption: VEGFR-2 signaling pathway and potential inhibition.



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Caption: KDM5B signaling in cancer and potential inhibition.



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Caption: General experimental workflow for activity screening.

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